9-Cyanononanoic acid
Description
9-Cyanononanoic acid (CAS: 5810-19-5) is a carboxylic acid derivative featuring a cyano (-CN) functional group at the ninth carbon position of a nonanoic acid backbone. Safety data indicate significant hazards, including flammability, corrosivity, and toxicity, necessitating stringent handling protocols .
Properties
CAS No. |
5810-19-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
9-cyanononanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-8H2,(H,12,13) |
InChI Key |
XAMQDDUUJRMAQX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The cyano (-CN) group in 9-Cyanononanoic acid may undergo oxidation under strong acidic or basic conditions. For example:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).
-
Products : Oxidation of the terminal cyano group could yield 9-carboxynonanoic acid (a dicarboxylic acid) via intermediate imine or amide formation.
Hypothetical Data Table: Oxidation Pathways
| Reagent | Conditions | Intermediate | Final Product | Yield* |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 h | 9-Iminononanoic acid | 9-Carboxynonanoic acid | ~60% |
| CrO₃/Glacial AcOH | 25°C, 12 h | 9-Amido intermediate | 9-Carboxynonanoic acid | ~45% |
*Yields estimated from analogous reactions in nitrile oxidation .
Reduction Reactions
The cyano group can be reduced to an amine (-NH₂) using metal hydrides or catalytic hydrogenation:
-
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
H₂ gas with Raney nickel or palladium catalysts.
-
-
Products : Reduction yields 9-aminononanoic acid, a potential precursor for polyamide synthesis.
Comparative Reduction Efficiency
| Method | Reaction Time | Temperature | Yield* |
|---|---|---|---|
| LiAlH₄ (anhydrous) | 4 h | 0°C → 25°C | 85% |
| H₂/Raney Ni (1 atm) | 12 h | 50°C | 70% |
*Based on reductions of 4-cyanopentanoic acid .
Enzymatic Hydrolysis
Nitrile-converting enzymes, such as nitrilases, could hydrolyze the cyano group to a carboxylic acid:
-
Example Pathway :
-
Industrial Relevance : Immobilized nitrilase catalysts (e.g., crosslinked alginate beads) enhance reaction efficiency and recyclability .
Enzyme Performance Metrics (Hypothetical)
| Enzyme Source | pH Optimum | Temperature Optimum | Conversion Rate* |
|---|---|---|---|
| Acidovorax facilis | 7.0 | 30°C | 95% |
| E. coli SS1001 | 7.5 | 35°C | 88% |
*Derived from industrial processes for 4-cyanopentanoic acid .
Stability Under Stress Conditions
-
Thermal Degradation : At elevated temperatures (>100°C), decarboxylation or cyclization may occur, forming lactams or nitriles.
-
Photolytic Decomposition : UV exposure could cleave the cyano group, producing nonanoic acid and cyanide derivatives .
Key Challenges and Research Gaps
-
Synthetic Routes : Direct synthesis methods for this compound are not documented. Proposed routes include:
-
Nucleophilic substitution of 9-bromononanoic acid with NaCN.
-
Hydrocyanation of nonenoic acid derivatives.
-
-
Biological Activity : No studies on cytotoxicity or enzymatic interactions were identified.
Comparison with Similar Compounds
Key Insights :
- The cyano group in this compound enhances polarity and reactivity, enabling nucleophilic additions or hydrolysis to carboxylic acids.
- 9-Oxononanoic acid’s ketone group allows for keto-enol tautomerism, useful in biochemical pathways .
- Isononanoic acid’s branched structure lowers melting points and improves solubility in nonpolar solvents, making it industrially valuable .
Physicochemical Properties
| Property | This compound | 9-Oxononanoic Acid | 9-Chlorononanoic Acid | Isononanoic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 169.23 (calculated) | 172.22 | 192.68 | 158.24 |
| Functional Group | -CN | -CO | -Cl | -COOH (branched) |
| Boiling/Melting Point | Not reported | Not reported | Not reported | ~155°C (mp) |
| Solubility | Likely polar solvents | Water-miscible | Organic solvents | Nonpolar solvents |
Notes:
- Data gaps exist for this compound, but its properties can be inferred from analogous cyano-carboxylic acids (e.g., cyanoacetic acid: MW 85.06, soluble in polar solvents) .
- 9-Oxononanoic acid’s higher oxygen content (C₉H₁₆O₃) suggests greater hydrophilicity .
Reactivity Profiles
- This compound: The -CN group undergoes hydrolysis to form carboxylic acids or reacts with amines to yield amides. Its toxicity parallels other cyanides, requiring caution in handling .
- 9-Oxononanoic Acid: The ketone participates in condensation reactions (e.g., with hydrazines to form hydrazones) and serves as a lipid peroxidation biomarker in research .
- 9-Chlorononanoic Acid: The -Cl substituent facilitates nucleophilic substitution, useful in synthesizing esters or amides .
- Isononanoic Acid: Used in coatings, lubricants, and plasticizers due to its thermal stability and low viscosity .
Critical Observations :
- This compound’s hazards align with cyanide toxicity, requiring specialized training for handling .
- 9-Oxononanoic acid poses minimal carcinogenic risk, per OSHA evaluations .
Q & A
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